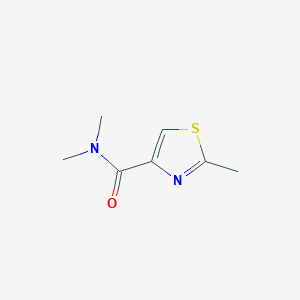

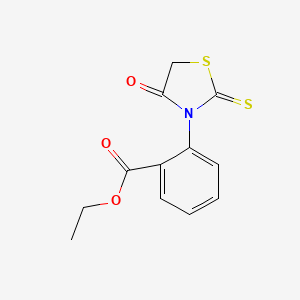

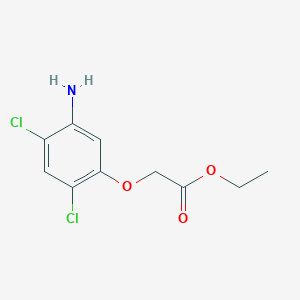

![molecular formula C19H15NO6S B3009002 Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate CAS No. 439096-84-1](/img/structure/B3009002.png)

Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate is not directly discussed in the provided papers. However, the papers do discuss related compounds with similar functional groups and potential biological activities. For instance, the first paper describes the synthesis and antiarrhythmic activity of a series of benzamides and sulfonamides, which share a common sulfonamide moiety with the compound . The second paper focuses on a triazole derivative with a methylsulfanyl group, which, while not identical, is related to the sulfonyl group in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the introduction of a sulfonamide or benzamide group into the molecule. In the first paper, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides is described, which may involve similar synthetic routes or intermediates that could be applicable to the synthesis of this compound . The synthesis process is crucial for the development of compounds with potential pharmacological activities.

Molecular Structure Analysis

The molecular structure of compounds can be analyzed using various spectroscopic techniques. The second paper provides an example of how FT-IR spectroscopy is used to analyze the vibrational wavenumbers of a triazole derivative, which could be similar to the methods used to analyze the molecular structure of this compound . Additionally, the geometrical parameters from XRD results and computational methods such as HOMO-LUMO and NBO analysis can provide insights into the electronic structure and reactivity of the compound .

Chemical Reactions Analysis

The reactivity of a compound can be inferred from its molecular structure and electronic properties. The MEP analysis from the second paper indicates possible sites for nucleophilic attack, which could be relevant for understanding the chemical reactions that this compound might undergo . The presence of functional groups such as the furylcarbonyl and phenylsulfonyl may suggest specific reactivity patterns or susceptibility to certain types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. While the papers do not directly discuss the properties of this compound, they do provide information on related compounds. For example, the first paper mentions the oral bioavailability and hemodynamic profile of a benzamide derivative, which could be relevant for assessing the pharmacokinetic properties of the compound . The second

Wissenschaftliche Forschungsanwendungen

Anti-Malarial Properties

A study by Wiesner et al. (2003) identified a derivative of Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate as a potential lead for anti-malarial agents. They found that certain substitutions on the benzophenone core structure showed promising activity against the multi-drug resistant Plasmodium falciparum strain.

Serotonin Receptor Agonist

Research by Sonda et al. (2003) explored derivatives of this compound as serotonin 4 receptor agonists. They studied the effects of different substitutions on the compound's pharmacological profiles for gastrointestinal motility.

Molecular Structure Analysis

Rublova et al. (2017) conducted a study focusing on the synthesis and structural characterization of isomeric forms of this compound. They provided insights into the crystal and molecular-electronic structures, contributing to a deeper understanding of its chemical properties.

Heterocyclic Synthesis

Voronkova et al. (2010) discussed the use of derivatives of this compound as reagents in heterocyclic synthesis. They demonstrated its application in synthesizing various heterocyclic compounds, showcasing its versatility in organic chemistry.

Antimicrobial Activity

A study by Ghorab et al. (2017) synthesized derivatives of this compound and evaluated their antimicrobial activity. The compounds displayed interesting activity against a range of bacteria and fungi.

EP1 Receptor Antagonist

Naganawa et al. (2006) explored derivatives as EP1 receptor antagonists in their research. They aimed to optimize the structural elements to reduce inhibitory activity against hepatic cytochrome P450 isozymes.

Selective A3 Adenosine Receptor Antagonists

Jiang et al. (1997) investigated 4-(Phenylethynyl)-6-phenyl-1,4-dihydropyridine derivatives, closely related to this compound, as selective antagonists at human A3 adenosine receptors. Their study provided valuable insights into the structure-activity relationships of these compounds.

Eigenschaften

IUPAC Name |

methyl 4-(benzenesulfonyl)-3-(furan-2-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6S/c1-25-19(22)13-9-10-17(27(23,24)14-6-3-2-4-7-14)15(12-13)20-18(21)16-8-5-11-26-16/h2-12H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAXOJVHCCOJPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

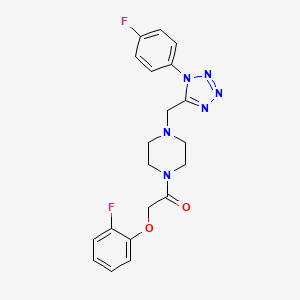

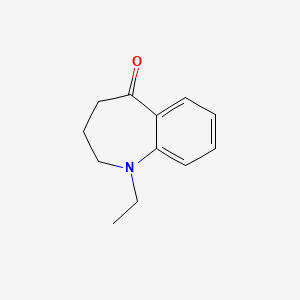

![Methyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3008922.png)

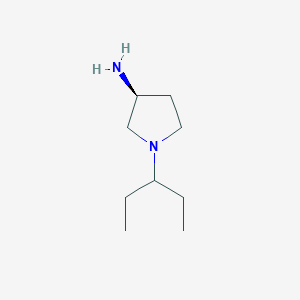

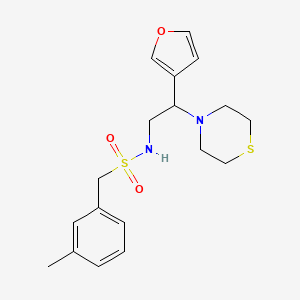

![4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3008927.png)

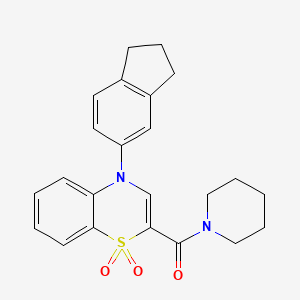

![2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3008937.png)

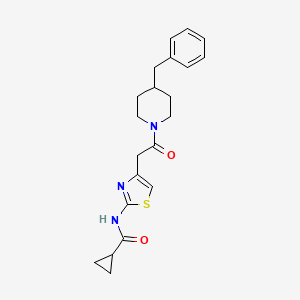

![(1R,5S)-Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine];hydrochloride](/img/structure/B3008939.png)